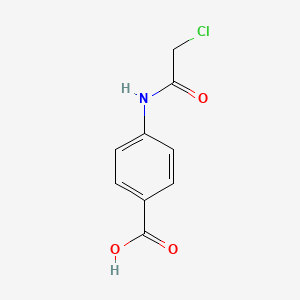

4-(2-氯乙酰氨基)苯甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 4-(2-Chloroacetamido)benzoic acid often involves complex organic reactions. For instance, the synthesis of related acetamido compounds and benzoic acid derivatives has been demonstrated through various methods. One approach involves oxidative reactions using specific reagents like Bobbitt's salt for stoichiometric oxidation, highlighting the intricate methods used to synthesize these compounds (Mercadante et al., 2013). Another study outlined the utility of activated nitriles in synthesizing heterocyclic compounds from new 4-(2-cyanoacetamido)benzoic acid, showcasing the versatility of this functional group in organic synthesis (Fadda et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using various spectroscopic techniques. For example, spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid provided detailed insights into its molecular structure, emphasizing the importance of techniques like FT-IR, NMR, and crystallography in understanding these molecules (Aydın et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving acetamido benzoic acid derivatives are diverse. For instance, the reactivity of such compounds in halogenation reactions demonstrates their utility in synthetic organic chemistry. The use of hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds highlights the broad reactivity and application of these chemical structures (Yusubov et al., 2004).

Physical Properties Analysis

Analyzing the physical properties of 4-(2-Chloroacetamido)benzoic acid and related compounds involves understanding their solubility, melting points, and crystal structure. Crystallographic studies provide valuable information about the solid-state structure, which is crucial for the design of materials with specific properties. For example, the study of molecular salts of 2-Chloro-4-nitrobenzoic acid revealed insights into halogen bonds and their role in crystal stabilization (Oruganti et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-(2-Chloroacetamido)benzoic acid derivatives, such as reactivity with different reagents, stability under various conditions, and potential for forming diverse chemical bonds, are critical for their application in synthesis and pharmaceuticals. The study on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives showcases the innovative approaches to modifying these molecules for further chemical transformations (Li et al., 2016).

科学研究应用

药物研究中的热力学研究

4-(2-氯乙酰氨基)苯甲酸是苯甲酸的衍生物,用作药物研究中的模型化合物。一项研究重点研究了苯甲酸及其混合物的热力学相行为,利用扰动链统计缔合流体理论 (PC-SAFT) 对各种溶液中的相平衡进行建模。这种方法对于设计涉及 4-(2-氯乙酰氨基)苯甲酸等化合物的药物工艺至关重要(Reschke, Zherikova, Verevkin, & Held, 2016)。

在水处理技术中的应用

氯苯甲酸的另一个应用,包括 4-(2-氯乙酰氨基)苯甲酸等衍生物,是在环境科学领域。一项使用膜生物反应器 (MBR) 技术处理除草剂的研究证明了对包括氯苯甲酸在内的有毒化合物的有效分解(Ghoshdastidar & Tong, 2013)。

杂环化合物的合成

在化学合成领域,4-(2-氯乙酰氨基)苯甲酸已被用作合成各种杂环化合物(如噻唑、吡唑和恶唑)的关键中间体。这些化合物在制药和材料科学中具有潜在应用(Fadda, Mukhtar, & Refat, 2012)。

新型荧光探针的开发

在生物化学领域,苯甲酸的衍生物,包括 4-(2-氯乙酰氨基)苯甲酸,已被探索用于开发新型荧光探针。这些探针可以选择性地检测高反应性氧物质,这在各种生物和化学应用中至关重要(Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。

太阳能电池应用

在可再生能源领域,特别是染料敏化太阳能电池 (DSSC) 中,已经研究了苯甲酸衍生物,如 4-(2-氯乙酰氨基)苯甲酸。它们用于有机染料的合成,有助于提高太阳能电池的效率(Ferdowsi et al., 2018)。

药物中苯甲酸的检测

在药物分析中,已经开发出涉及苯甲酸衍生物(包括 4-(2-氯乙酰氨基)苯甲酸)的方法,用于快速检测各种产品中作为防腐剂的苯甲酸。这对于制药和食品行业的质量保证非常重要(Pei et al., 2020)。

作用机制

Target of Action

The primary target of 4-(2-Chloroacetamido)benzoic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly those related to pain sensation .

Mode of Action

4-(2-Chloroacetamido)benzoic acid interacts with its targets by binding to specific sites on the sodium ion channels . This binding reduces the passage of Na+ through these channels, thereby affecting the membrane potential and blocking the generation and conduction of nerve impulses .

Biochemical Pathways

The compound’s action primarily affects the neuronal signaling pathways . By blocking sodium ion channels, it disrupts the normal flow of ions across the nerve cell membranes. This disruption prevents the propagation of electrical signals along the nerves, leading to a temporary loss of sensation, particularly pain .

Result of Action

The primary molecular effect of 4-(2-Chloroacetamido)benzoic acid is the blockade of sodium ion channels . On a cellular level, this results in the inhibition of nerve impulse transmission. Clinically, this manifests as a temporary loss of sensation in the area of application, providing local anesthesia .

安全和危害

生化分析

Biochemical Properties

4-(2-Chloroacetamido)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it is involved in the synthesis of Matijing-Su derivatives, where it interacts with enzymes responsible for acetylation and benzoylation reactions . These interactions are crucial for the formation of the final product, highlighting the importance of 4-(2-Chloroacetamido)benzoic acid in biochemical synthesis.

Cellular Effects

The effects of 4-(2-Chloroacetamido)benzoic acid on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-(2-Chloroacetamido)benzoic acid can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-(2-Chloroacetamido)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, 4-(2-Chloroacetamido)benzoic acid has been reported to inhibit certain acetyltransferases, leading to changes in acetylation patterns of target proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Chloroacetamido)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-(2-Chloroacetamido)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-(2-Chloroacetamido)benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

4-(2-Chloroacetamido)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It has been reported to influence metabolic flux and metabolite levels, particularly in pathways related to acetylation and benzoylation reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 4-(2-Chloroacetamido)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, influencing its biochemical effects . Understanding the transport and distribution mechanisms of 4-(2-Chloroacetamido)benzoic acid is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(2-Chloroacetamido)benzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studies have shown that 4-(2-Chloroacetamido)benzoic acid can localize to the nucleus, where it may influence gene expression and other nuclear processes.

属性

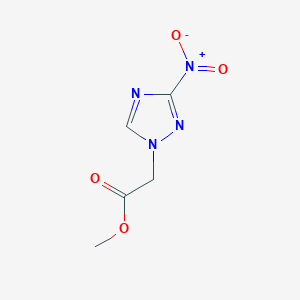

IUPAC Name |

4-[(2-chloroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXAWVZXABMYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279960 | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4596-39-8 | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these novel 4-(2-Chloroacetamido)benzoic acid derivatives exert their local anesthetic effects? What are the downstream consequences?

A1: While the exact mechanism is still under investigation, the research posits that these compounds work similarly to traditional local anesthetics, but with a key difference. Instead of relying on an alkyl-substituted nitrogen with strong ionization characteristics, these derivatives utilize the amide nitrogen. The presence of a chloro methyl group attached to the amide's carbonyl carbon is believed to enhance the ionization of this nitrogen via the inductive effect of chlorine. [] This ionization is crucial for interacting with voltage-gated sodium channels in neurons, ultimately blocking nerve impulse transmission and causing a localized anesthetic effect. []

Q2: What are the key findings regarding the toxicity and safety profile of these 4-(2-Chloroacetamido)benzoic acid derivatives?

A2: The research emphasizes the reduced toxicity of these novel compounds compared to lignocaine HCl. [] This lower toxicity is attributed to the presence of the carbonyl chloro methyl side chain. [] While further studies are necessary to fully elucidate the long-term safety profile, these initial findings are promising, suggesting that these derivatives could potentially offer a safer alternative to existing local anesthetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)